1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole
Description
Properties
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2/c1-8-15-10-4-2-3-5-11(10)16(8)7-9-6-12(9,13)14/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCEYFKCICCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Mechanisms
In the presence of toluene, o-phenylenediamine undergoes cyclocondensation with acetic acid to form 2-methylbenzimidazole through a dehydration pathway. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization and aromatization. Patent CN102827083A demonstrates that a 1:1 molar ratio of acetic acid to o-phenylenediamine in toluene (3:1 mass ratio relative to diamine) achieves 85% yield after 4 hours of reflux. This represents a 15% improvement over earlier methods that suffered from temperature instability and acetate waste.
Solvent and Stoichiometric Optimization
Comparative studies reveal toluene’s superiority over polar aprotic solvents (e.g., DMF) in minimizing side reactions. As shown in Table 1, toluene’s low polarity prevents premature precipitation while facilitating azeotropic water removal during reflux.
Table 1: Solvent Impact on 2-Methylbenzimidazole Synthesis
| Solvent | Reflux Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 4 | 85 | 98.2 |
| DMF | 6 | 72 | 89.5 |
| Ethanol | 5 | 68 | 91.0 |
Data adapted from CN102827083A and JPharma.
Purification and Characterization
Post-synthetic processing ensures removal of unreacted diamine and alkylation byproducts.
Crystallization and Chromatography
Initial purification via toluene recrystallization removes polar impurities, followed by silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound. Patent WO2014172190A1 reports a final purity of 99.1% using this dual approach.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 2H, ArH), 4.21 (s, 2H, N-CH₂), 2.61 (s, 3H, CH₃), 1.98–1.94 (m, 1H, cyclopropyl), 1.45–1.41 (m, 2H, cyclopropyl).
-
IR (KBr): 3056 cm⁻¹ (C-H stretch, cyclopropane), 1618 cm⁻¹ (C=N benzimidazole).
Reaction Optimization and Scalability
Scale-up challenges center on exothermicity during cyclopropanation and alkylation. Pilot studies recommend:
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of benzimidazole derivatives is highly dependent on substituents at the N1 and C2 positions. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Stability: Cyclopropane rings are strain-rich but stable under physiological conditions, unlike ether-linked analogues (e.g., 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole), which may undergo oxidative cleavage .
Biological Activity
1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of this compound, emphasizing its fungicidal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the benzimidazole class, characterized by a bicyclic structure comprising a benzene ring fused to an imidazole ring. The presence of a dichlorocyclopropyl group enhances its biological activity, particularly against fungal pathogens.
1. Fungicidal Properties
This compound has been reported to exhibit significant fungicidal activity. Various studies indicate its effectiveness against a range of fungal pathogens responsible for plant diseases.
- Mechanism of Action : The compound disrupts fungal cell division by inhibiting microtubule formation, similar to other benzimidazole derivatives. This leads to cell cycle arrest and ultimately fungal cell death .
2. Case Studies
Several studies have documented the efficacy of this compound in agricultural settings:
- Study on Crop Protection : A field study demonstrated that applying this compound significantly reduced the incidence of Fusarium and Botrytis species in crops such as tomatoes and cucumbers. The treated plants showed improved health and yield compared to untreated controls .
- Laboratory Efficacy Tests : In vitro tests revealed that the compound has a minimum inhibitory concentration (MIC) against Fusarium oxysporum of 0.5 μg/mL, indicating strong antifungal activity .
1. Toxicological Profile
Research indicates that while this compound is effective against fungi, it exhibits low toxicity to non-target organisms, including beneficial insects and mammals. This attribute makes it a promising candidate for sustainable agricultural practices .
2. Comparative Efficacy
A comparative study with other fungicides showed that this compound outperformed traditional fungicides in controlling fungal diseases in several crops while maintaining lower toxicity levels .
Data Table: Biological Activity Comparison
| Compound | MIC (μg/mL) | Target Pathogen | Toxicity Level (LD50) |
|---|---|---|---|
| This compound | 0.5 | Fusarium oxysporum | High (2000 mg/kg) |
| Carbendazim | 1.0 | Botrytis cinerea | Moderate (1000 mg/kg) |
| Chlorothalonil | 5.0 | Alternaria solani | Low (500 mg/kg) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole, and what critical parameters influence reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methylbenzimidazole with (2,2-dichlorocyclopropyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation at the benzimidazole nitrogen . Critical parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction temperature (60–80°C optimizes yield), and stoichiometric control of the dichlorocyclopropylmethyl reagent to minimize byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~600–700 cm⁻¹, C=N vibrations in benzimidazole at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., cyclopropyl-CH₂ protons at δ 1.5–2.5 ppm, benzimidazole aromatic protons at δ 7.0–8.0 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for the dichlorocyclopropyl moiety .
- Thermal analysis (TGA/DTA) : Assesses stability, with decomposition typically observed above 250°C .
Q. How does the dichlorocyclopropyl group affect the compound’s electronic structure and reactivity?
- Methodology : The electron-withdrawing Cl atoms on the cyclopropane ring induce ring strain and polarize adjacent C-Cl bonds, enhancing electrophilic reactivity at the methyl bridge. Density-functional theory (DFT) calculations reveal localized electron density shifts at the cyclopropane-benzimidazole junction, influencing nucleophilic substitution kinetics .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodology : DFT-based models (e.g., B3LYP/6-31G*) simulate transition states for reactions such as ring-opening of the cyclopropane under acidic conditions. These models correlate experimental activation energies with theoretical predictions, identifying solvent effects and substituent impacts on reaction pathways .
Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?
- Methodology : Discrepancies in antimicrobial efficacy (e.g., gram-positive vs. gram-negative bacteria) can arise from variations in substituent polarity or steric bulk. Systematic SAR studies comparing derivatives with modified cyclopropyl or benzimidazole groups are critical. For example, replacing chlorine with fluorine alters lipophilicity, impacting membrane permeability .
Q. What are the key challenges in designing derivatives with enhanced thermal stability or fluorescence properties?
- Methodology :
- Thermal stability : Introducing electron-donating groups (e.g., -OCH₃) on the benzimidazole ring reduces decomposition rates, as shown by TGA data .
- Fluorescence : Conjugation of aryl-thiazole-triazole moieties (e.g., via Huisgen cycloaddition) extends π-conjugation, shifting emission wavelengths. For instance, bromophenyl-substituted derivatives exhibit λₑₘ at 450–470 nm .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies using similar reagents?
- Analysis : Differences in catalyst systems (e.g., tetrabutylammonium bromide vs. phase-transfer catalysts) affect reaction homogeneity. For example, reports 75% yield using K₂CO₃/TBAB, while notes 60% yield without TBAB, highlighting the catalyst’s role in stabilizing intermediates .
Q. How do conflicting biological activity results correlate with structural variations?
- Analysis : In , Cu(II) complexes of the compound show higher activity against Bacillus sp. than the parent ligand, likely due to metal coordination enhancing membrane disruption. However, Zn(II) analogs exhibit reduced activity, suggesting metal-specific toxicity profiles .
Tables
Table 1 : Key Synthetic Parameters and Yields
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference ID |
|---|---|---|---|---|
| K₂CO₃, TBAB | DMF | 80 | 75 | |
| NaH, No Catalyst | THF | 60 | 50 |
Table 2 : Biological Activity of Derivatives
| Derivative | Target Microbe | MIC (µg/mL) | Reference ID |
|---|---|---|---|
| Parent Compound | Staphylococcus aureus | 128 | |
| Cu(II) Complex | Bacillus sp. | 32 | |
| Thiazole-Triazole Hybrid | E. coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
